Relevance: Although structurally distinct from ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, AZD7371's focus on visceral pain and 5-HT1A receptor modulation makes it relevant. This suggests a potential research avenue exploring whether modifications to ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate could target similar pathways. []
Compound Description: DS-511 is a compound whose metabolic fate has been studied in rats and dogs. The primary metabolites identified include 7-(4-hydroxyphenyl)-1,4-dimorpholinopyrido [3, 4-d] pyridazine and 4-[N-carboxymethyl-N-(2-hydroxyethyl) amino]-1-morpholino-7-phenylpyrido [3, 4-d] pyridazine. []
Relevance: The core structure of DS-511, containing a pyrido[3,4-d]pyridazine moiety, shares some similarity with the piperazine and piperidine rings found in ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate. Understanding the metabolic pathways of DS-511 and its analogs could provide insights for designing and modifying the target compound. []
Compound Description: S-DABOs, particularly those with a methyl group at the benzylic carbon and the pyrimidine 5-position (like compound 3w, where Ar = 2,6-F2-Ph, R = Y = Me, X = c-pentyl), exhibit potent non-nucleoside HIV-1 reverse transcriptase (RT) inhibitory activity. These compounds demonstrate nanomolar activity against HIV-1. []
Relevance: The presence of a 2,6-difluorobenzyl group in S-DABOs directly correlates with the 3,4-difluorobenzyl substituent in ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate. This structural similarity, combined with the potent antiviral activity of S-DABOs, highlights the potential for developing novel antiviral agents based on modifications of the target compound. []
Compound Description: SH 3-24 and SH 3-28 are rimcazole analogs, exhibiting a unique pharmacological profile. These compounds effectively reduce cocaine self-administration behavior in animal models without significantly affecting responding to food reinforcement. This effect is attributed to their dual-action mechanism, targeting both sigma receptors (σRs) and the dopamine transporter (DAT). [, , ]
Relevance: The significant structural similarity between SH 3-24, SH 3-28, and ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate lies in the shared piperazine ring system and the presence of arylalkyl substituents. This structural resemblance, coupled with the unique dual-action mechanism of these rimcazole analogs on σRs and DAT, suggests a potential research direction for investigating modifications of the target compound to explore its potential for treating cocaine addiction. [, , ]
Compound Description: This class of compounds, specifically 1-(2-naphthyloxy)-3-(N-ethyl piperazinyl) propan-2-ol (compound 4e) and 1-(phenoxy)-3-(N-hydroxyethyl piperazinyl) propan-2-ol (compound 4i), have shown promising results in preclinical studies for their anxiolytic activity. Additionally, 1-(1-Naphthyloxy)-3-(N-methyl piperazinyl) propan-2-ol (compound 4a) exhibited notable antihypertensive properties. []
Relevance: These aryloxypropanolamines share a core structure with ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, featuring a piperazine ring linked to an oxypropanol moiety. The presence of the 2-hydroxyethyl substituent on the piperazine ring further strengthens this structural similarity. These common features, along with the demonstrated anxiolytic and antihypertensive activities of some analogs, suggest that modifications to the target compound could yield derivatives with similar therapeutic potential. []
Compound Description: NAI59 is a small-molecule autotaxin inhibitor currently under development for its potential as an anti-pulmonary fibrosis therapeutic agent. Pharmacokinetic studies in rats revealed a dose-dependent profile following oral administration, with an absolute bioavailability of 6.3%. Further investigation revealed a high binding affinity of NAI59 to plasma proteins, exceeding 90%. []
Relevance: The most striking structural feature shared by NAI59 and ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate is the 3,4-difluorobenzyl group. This shared moiety suggests that the target compound might also interact with similar biological targets, making it a potential candidate for further investigation in fibrosis models. []
Compound Description: These compounds, particularly K-37 and K-38, exhibit potent inhibitory activity against HIV-1 replication, surpassing the potency of K-12. K-38 also demonstrates significant efficacy in inhibiting HIV-1 replication in chronically infected cells. Notably, K-37 and K-38 display a greater cytotoxic profile compared to K-12. Mechanistic studies indicate that these compounds act by inhibiting Tat function, a crucial regulatory protein in HIV-1 replication. []
Relevance: While not a direct structural analog, the presence of the piperazine ring system, substituted with various aryl and alkyl groups, links these compounds to ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate. Their potent anti-HIV activity, particularly through Tat function inhibition, makes them interesting comparators for potential antiviral activity of the target compound or its modified derivatives. []
Compound Description: Compound-17 acts as a negative allosteric modulator of both human and rat P2X7 receptors. This compound inhibits the receptor's activity by binding to a site distinct from the ATP binding site. This interaction ultimately disrupts the receptor's function without directly blocking the primary agonist binding site. []
Relevance: While structurally dissimilar to ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, Compound-17's function as a negative allosteric modulator of P2X7 receptors suggests a potential research direction. Investigating whether structural modifications of ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate could yield compounds with allosteric modulatory activity on similar or different receptor targets could be a valuable endeavor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.